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9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

Flame retardancy Epoxy resin Intrinsic flame retardant

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide (also referred to as ODOPM, DOPO-HM, or 6-(hydroxymethyl)dibenzo[c,e][1,2]oxaphosphinine 6-oxide) is a heterocyclic organophosphorus compound belonging to the DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivative family. Its molecular formula is C13H11O3P (MW 246.20 g/mol), and it is primarily employed as a halogen-free reactive flame retardant for epoxy resins, engineering thermoplastics, and electronic substrate materials.

Molecular Formula C13H11O3P
Molecular Weight 246.2 g/mol
CAS No. 35948-26-6
Cat. No. B1627619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
CAS35948-26-6
Molecular FormulaC13H11O3P
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO
InChIInChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2
InChIKeyZVNLUXZZYVQUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide (CAS 35948-26-6): Procurement-Relevant Identity and Class Position


9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide (also referred to as ODOPM, DOPO-HM, or 6-(hydroxymethyl)dibenzo[c,e][1,2]oxaphosphinine 6-oxide) is a heterocyclic organophosphorus compound belonging to the DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivative family [1]. Its molecular formula is C13H11O3P (MW 246.20 g/mol), and it is primarily employed as a halogen-free reactive flame retardant for epoxy resins, engineering thermoplastics, and electronic substrate materials [2]. Unlike the parent DOPO, this compound possesses a primary hydroxyl group that enables covalent incorporation into polymer backbones or formulation as a reactive curing agent, directly differentiating it from non-functionalized phosphaphenanthrene analogs in both performance outcomes and procurement specifications [3].

Why Generic DOPO or Methyl-DOPO Cannot Replace 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide in Performance-Critical Applications


In-class phosphaphenanthrene flame retardants such as DOPO (CAS 35948-25-5), DOPO-Me (CAS 91485-71-1), and DOPA—all core DOPO derivatives—exhibit materially different performance profiles that preclude simple interchange with the hydroxymethyl analog [1]. DOPO lacks the reactive hydroxyl group required for covalent grafting into epoxy or polyurethane networks, functioning solely as an additive and frequently plasticizing the matrix with concomitant loss of glass transition temperature [2]. DOPO-Me, while structurally the closest analog (differing by a single –OH → –CH3 substitution), cannot engage in intermolecular hydrogen bonding, which directly elevates its dielectric dissipation factor in high-frequency PCB substrates [3]. DOPA, though reactive, introduces a carboxylic acid functionality that alters cure kinetics and yields a different balance of flame retardancy versus mechanical toughness [2]. These differences are quantified in the evidence items below and must inform any scientifically defensible selection or procurement decision.

Quantitative Differentiation Evidence for 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide Versus Closest Analogs


Flame Retardancy: LOI and UL-94 Ranking of ODOPM vs. DOPO and DOPA in MDI-Crosslinked Epoxy Resins at Equivalent Phosphorus Loading

In a direct head-to-head study using diphenylmethane-4,4′-diisocyanate (MDI) as a covalent bridge at 1 wt% phosphorus loading, ODOPM-based epoxy (EP/MDI/ODOPM) achieved a Limiting Oxygen Index (LOI) of 31.2% and a UL-94 rating of V-0, outperforming the DOPO-based analog (EP/MDI/DOPO: LOI 28.9%, UL-94 V-1) by 2.3 LOI percentage points and one full UL-94 category. The DOPA-based system (EP/MDI/DOPA) reached a higher LOI of 33.4% (V-0), but this came with a trade-off in mechanical property balance described in a separate evidence item [1].

Flame retardancy Epoxy resin Intrinsic flame retardant

Dielectric Loss: Df Reduction of Hydroxymethyl-DOPO vs. Methyl-DOPO in Neat Flame Retardant and Polystyrene Blends at 20 GHz

At 20 GHz, the crystalline form of DOPO-HM (target compound) exhibits a dissipation factor (Df) of 0.000533, which is 27.3% lower than the Df of crystalline DOPO-Me (0.000733). When blended into polystyrene (PS) at high loadings, PS/DOPO-HM reaches a plateau Df substantially below that of PS/DOPO-Me at equivalent filler content, a difference attributed to intermolecular P=O···HO hydrogen bonding that slows dipole reorientation in the alternating electric field. The effect is observed across the 7–20 GHz range except at an 11 GHz resonance point [1]. In polar PMMA matrices, the advantage inverts at high amorphous loadings, underscoring that the Df benefit is matrix-dependent and strongest in non-polar, low-loss substrate polymers typical of advanced PCBs [2].

Dielectric properties High-frequency PCB Low-loss polymer

Thermal Stability: Melting Point Elevation of ODOPM vs. Parent DOPO by DSC

Differential scanning calorimetry (DSC) comparison demonstrates that ODOPM possesses a melting point approximately 50°C higher than that of the parent DOPO. While DOPO melts at 117–121°C (literature consensus: 119°C midpoint [2]), ODOPM's melting point is elevated to roughly 167–171°C [1]. This 50°C increase is directly attributed to the introduction of the hydroxymethyl group, which enables intermolecular hydrogen bonding in the crystalline lattice. The higher melting point translates to improved resistance to premature softening or phase separation during high-temperature polymer compounding and lamination processes, expanding the practical processing window for thermoplastic and thermoset formulations.

Thermal stability Processing window DSC

Mechanical Toughness Retention: Impact Strength of ODOPM-Modified Epoxy vs. Neat Epoxy and DOPO Analog

At 0.75 wt% phosphorus loading, the ODOPM-based epoxy system (EP/MDI/ODOPM) delivered an impact strength 209.3% higher than that of unmodified epoxy resin (EP). This improvement arises from covalent incorporation of ODOPM via its reactive hydroxyl group through the MDI bridge, forming a polyurethane-type network segment that dissipates impact energy. In contrast, the DOPO-based system (EP/MDI/DOPO)—lacking the hydroxyl functionality for equivalent network integration—showed a significantly smaller improvement (data not numerically reported in the direct comparison but described as 'obviously enhanced' relative to EP, with the ODOPM and DOPA systems specifically highlighted for their >200% gains) [1].

Impact strength Toughness Epoxy formulation

Process Green Chemistry: Aqueous Solubility of ODOPM Enabling Water-Based Synthesis vs. Conventional Xylene Route

Solubility measurements over the temperature range of 303–362 K show that ODOPM is more soluble in water than in p-xylene across all measured temperatures, with the mole-fraction solubility in water reaching approximately 1.14 × 10⁻⁷ at 350 K [1]. Although absolute solubility is low, the key finding is that using water as the reaction solvent for ODOPM synthesis from 2-(2-hydroxyphenyl)phenylphosphonic acid and paraformaldehyde does not adversely affect product yield compared to the conventional p-xylene process, while eliminating hazardous organic solvent handling, reducing solvent procurement costs, and simplifying wastewater treatment [2]. This represents a process-class differentiation from DOPO derivatives that require strictly anhydrous or organic solvent conditions for synthesis or purification.

Green synthesis Solubility Process cost

Evidence-Backed Application Scenarios for 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide Procurement


Intrinsic Flame-Retardant Epoxy Resins for High-Performance Structural Composites

Formulators targeting UL-94 V-0 at 1 wt% phosphorus with simultaneous >200% impact strength improvement over neat epoxy should specify ODOPM (CAS 35948-26-6) as the reactive phosphorus monomer, leveraging its primary hydroxyl group for MDI-mediated covalent network integration. Direct comparative data confirm that DOPO fails to reach V-0 at equivalent loading (V-1 only, LOI 28.9% vs. 31.2%) [1]. This scenario is directly supported by the LOI/UL-94 and impact strength evidence in Section 3.

Low-Dielectric-Loss Flame-Retardant Polystyrene or Polyphenylene Oxide Blends for 5G/6G PCB Substrates

In non-polar polymer matrices requiring flame retardancy with minimal dissipation factor penalty at 20 GHz, DOPO-HM provides a 27.3% lower crystalline Df compared to DOPO-Me (0.000533 vs. 0.000733) [1]. The hydrogen-bond-mediated dipole suppression mechanism is matrix-dependent, with the strongest advantage observed in polystyrene and crosslinked PPO [2]. Engineers should verify amorphous-phase Df if high processing temperatures above Tm are employed. This scenario is directly supported by the dielectric loss evidence in Section 3.

High-Temperature-Processing Thermoplastic Compounding (Polyamide 6, Polyolefins) Where Flame-Retardant Blooming Must Be Avoided

The 50°C elevation in melting point relative to DOPO (Tm ≈ 169°C vs. 119°C) [1] makes ODOPM the preferred choice for compounding processes exceeding 200°C, such as polyamide 6 masterbatch extrusion as exemplified in patent EP 3765550 A1, which specifically claims a flame-retardant masterbatch comprising 8–70 wt% of 6-(hydroxymethyl)dibenzo[c,e][1,2]oxaphosphinine 6-oxide in polyamide 6 [2]. This scenario is directly supported by the thermal stability evidence in Section 3 and the cited patent.

Water-Based Green Synthesis Routes for Ton-Scale Flame-Retardant Production

Procurement or in-house production strategies that prioritize solvent hazard reduction can exploit ODOPM's higher solubility in water than in p-xylene, with the aqueous synthesis route demonstrating no yield penalty [1]. This is a class-distinguishing feature: not all DOPO derivatives tolerate aqueous reaction media without hydrolysis or yield loss. This scenario is directly supported by the solubility evidence in Section 3.

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